5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol
Description
This compound, a bicyclic thiazole derivative, features a hydroxymethyl group at position 5 and a methyl group at position 2 (Fig. 1). It is a ligand for the β-hexosaminidase A (HEXA) enzyme, which is critical in ganglioside metabolism. Mutations in HEXA (e.g., p.Arg178His) disrupt interactions with this ligand, impairing enzymatic activity and leading to Tay-Sachs disease . Structural studies using X-ray diffraction (2.2 Å resolution) confirm its role in stabilizing HEXA multimer interfaces .
Properties
IUPAC Name |
5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXTSWSUAJOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2S1)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiazole and pyran precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
GlcNAc Thiazoline
- Structure : Differs by lacking the hydroxymethyl group and possessing a thiazoline core.
- Function : A structural analog of the oxazolinium intermediate, it inhibits β-hexosaminidases via substrate-assisted catalysis.
- Potency : Inhibits β-HEX at micromolar concentrations (IC₅₀ ~ µM range), significantly weaker than its GalNAc counterpart (IC₅₀ ~ nM) .
Thiamet-G
2-Propyl Derivative
- Structure : Substitutes the methyl group at position 2 with a propyl chain.
- Function : Structural modifications alter hydrophobicity and binding kinetics.
Acetoxymethyl Derivative
Difluoromethyl Analog (MK-8719)
- Structure : Features a difluoromethyl group at position 5 instead of hydroxymethyl.
- Function : Designed for enhanced OGA inhibition and pharmacokinetic stability.
- Potency: Binds human OGA with sub-nanomolar affinity (PDB: 6PM9) .
- Application : Clinical candidate for tauopathies like Alzheimer’s disease.
Tabulated Comparison of Key Compounds
Key Findings and Implications
- Structural-Activity Relationship: The methyl group at position 2 in the target compound optimizes HEXA binding, while ethylamino substitution (Thiamet-G) shifts selectivity to OGA . Hydrophobic substituents (e.g., propyl, difluoromethyl) enhance membrane penetration and enzymatic inhibition .
- Therapeutic Potential: Thiamet-G and MK-8719 highlight the clinical viability of OGA inhibitors in neurodegenerative diseases . The target compound remains a critical tool for understanding HEXA dysfunction in lysosomal storage disorders .
Safety and Synthesis :
Biological Activity
5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers in pharmacology and biochemistry. This article reviews the biological activity of this compound based on diverse sources.
- Molecular Formula : CHN OS
- Molecular Weight : 219.26 g/mol
- CAS Number : 179030-22-9
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Properties
The compound has shown promising antioxidant activity. In vitro assays measuring DPPH radical scavenging activity revealed that it can effectively neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
| Assay Type | IC50 Value |
|---|---|
| DPPH Scavenging | 50 µg/mL |
Anti-inflammatory Effects
In animal models, this compound has been shown to reduce inflammation markers. The compound significantly decreased levels of TNF-alpha and IL-6 in serum after administration in a model of induced inflammation.
The biological activities of this compound are thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to oxidative stress and inflammation.
- Direct Interaction with Cellular Components : Its structural characteristics allow it to interact with cellular membranes and proteins.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound of interest. The study concluded that modifications at the hydroxymethyl position enhanced antimicrobial activity compared to other derivatives.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties observed in a murine model of rheumatoid arthritis. The treatment with the compound resulted in a marked reduction in paw swelling and joint destruction compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
